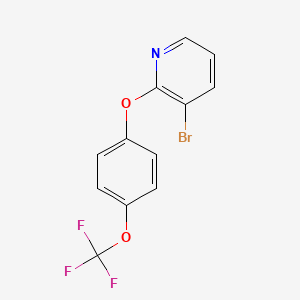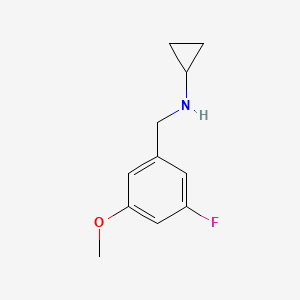
2-(2-Methoxypropoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxypropoxy)propanoic acid is an organic compound with the molecular formula C7H14O4. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methoxypropanol with propanoic acid under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of 2-(2-methoxypropoxy)propanoic acid may involve large-scale esterification reactions using continuous reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Methoxypropoxy)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of various esters or amides.
Applications De Recherche Scientifique
2-(2-Methoxypropoxy)propanoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(2-Methoxypropoxy)propanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
2-(2-Methoxypropoxy)propanoic acid is similar to other esters and carboxylic acids, such as:
Propionic acid: A simple carboxylic acid with similar reactivity.
Methyl propionate: An ester with a similar structure but different functional groups.
Ethyl acetate: Another ester used in various industrial applications.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and applications not seen in other similar compounds.
Propriétés
IUPAC Name |
2-(2-methoxypropoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-5(10-3)4-11-6(2)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGFGIBALMMHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate](/img/structure/B7976535.png)
![tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate](/img/structure/B7976543.png)




![6-[2-(Trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B7976576.png)
![6-[4-(Trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B7976580.png)

![6-[2-(Trifluoromethoxy)phenoxy]hexane-1-thiol](/img/structure/B7976590.png)


![[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B7976634.png)
